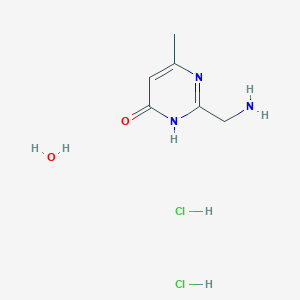
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate is a chemical compound that belongs to the class of pyrimidinols. This compound is characterized by the presence of an aminomethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring. The compound is typically found in its dihydrochloride hydrate form, which enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine are used as reagents.
Methylation: The methyl group is introduced at the 6-position using a methylating agent such as methyl iodide.
Hydroxylation: The hydroxyl group is introduced at the 4-position through a hydroxylation reaction using an oxidizing agent.
Formation of the Dihydrochloride Hydrate: The final compound is converted to its dihydrochloride hydrate form by treating it with hydrochloric acid and water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the aminomethyl group, converting it to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrimidinols.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical interactions. These interactions can lead to changes in cellular pathways and biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride hydrate
- 2-(Aminomethyl)-5-methylpyrimidine
- 6-Methyl-2-pyrimidinol
Uniqueness
2-(Aminomethyl)-6-methyl-4-pyrimidinol dihydrochloride hydrate is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both aminomethyl and hydroxyl groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H13Cl2N3O2 |
|---|---|
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH.H2O/c1-4-2-6(10)9-5(3-7)8-4;;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H;1H2 |
Clave InChI |
KVYROBUZXNNKMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=N1)CN.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
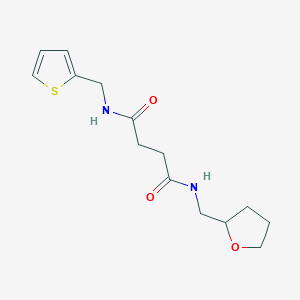
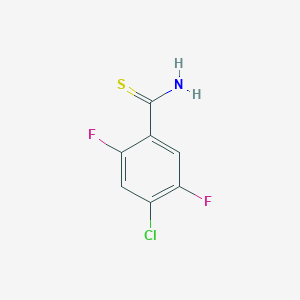
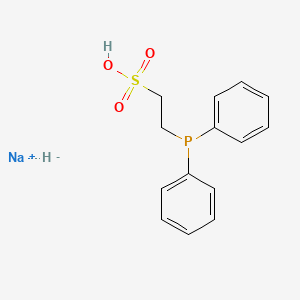
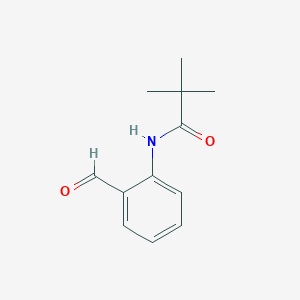
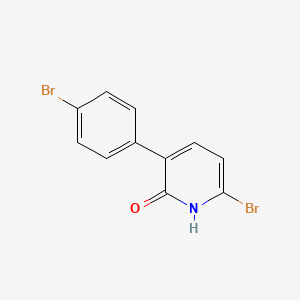
![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
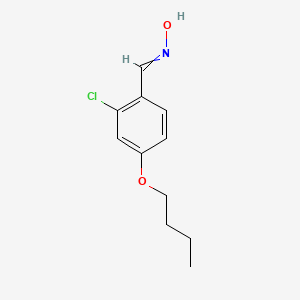
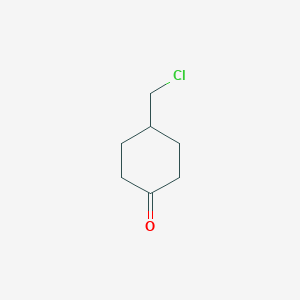
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)

![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)
